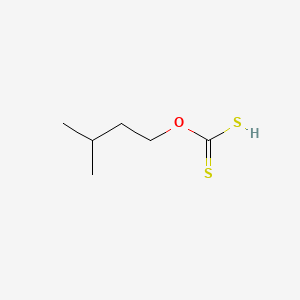

Isopentyl dithiocarbonate

Description

BenchChem offers high-quality Isopentyl dithiocarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopentyl dithiocarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2540-36-5 |

|---|---|

Molecular Formula |

C6H12OS2 |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

3-methylbutoxymethanedithioic acid |

InChI |

InChI=1S/C6H12OS2/c1-5(2)3-4-7-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

CONMNFZLRNYHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=S)S |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Critical Role of Solubility for Isopentyl Dithiocarbonate

An In-depth Technical Guide to the Solubility of Isopentyl Dithiocarbonate

Isopentyl dithiocarbonate, most commonly utilized in its potassium salt form, Potassium Isopentyl Xanthate (PIAX), is a cornerstone of modern mineral processing.[1] It is an anionic collector, indispensable for the froth flotation of sulfide ores such as copper, lead, and zinc.[1][2] The efficacy of a flotation agent is fundamentally governed by its behavior at the solid-liquid and liquid-air interfaces, a behavior that is dictated by its solubility. Understanding the solubility of PIAX in various solvents is therefore not merely an academic exercise; it is a critical parameter for process optimization, reagent preparation, and environmental management in the mining and metallurgical industries.[3]

This guide provides a comprehensive technical overview of the solubility of isopentyl dithiocarbonate. We will delve into the theoretical principles governing its solubility, present a detailed profile across a range of solvent classes, provide robust experimental protocols for solubility determination, and explore the causal links between molecular structure and solvent interaction. This document is intended for researchers, chemical engineers, and drug development professionals who require a deep, actionable understanding of this compound's physicochemical properties.

Theoretical Framework: Deconstructing the Isopentyl Dithiocarbonate Molecule

To predict and understand the solubility of Potassium Isopentyl Xanthate (PIAX), we must first analyze its molecular structure. The principle of "like dissolves like" is the guiding tenet, stating that substances with similar polarities are more likely to be soluble in one another.[4]

PIAX, with the general formula C₅H₁₁OCSSK, is an amphiphilic molecule, meaning it possesses both a polar and a non-polar region:

-

The Polar "Head": The dithiocarbonate group (-OCSS⁻K⁺) is ionic and therefore highly polar. This region of the molecule is hydrophilic ("water-loving") and will readily interact with polar solvent molecules through strong ion-dipole forces.

-

The Non-Polar "Tail": The isopentyl (or isoamyl) group, (CH₃)₂CHCH₂CH₂-, is a five-carbon aliphatic hydrocarbon chain.[5] This tail is non-polar and hydrophobic ("water-fearing"), preferring to interact with other non-polar molecules through van der Waals forces.

The overall solubility of PIAX in a given solvent is a result of the interplay between these two opposing characteristics.

Solubility Profile of Potassium Isopentyl Dithiocarbonate (PIAX)

The following table summarizes the expected solubility of PIAX in a variety of common laboratory solvents, categorized by their polarity and protic nature. The qualitative assessments are based on established chemical principles and data available for analogous short-chain xanthates.[2]

| Solvent Class | Solvent Example | Polarity | Key Interaction Mechanism | Expected Solubility |

| Polar Protic | Water (H₂O) | High | Ion-Dipole, Hydrogen Bonding | Soluble / Very Soluble[2] |

| Ethanol (C₂H₅OH) | High | Ion-Dipole, Hydrogen Bonding | Soluble | |

| Isopropanol | Medium | Ion-Dipole, Hydrogen Bonding | Moderately Soluble | |

| Polar Aprotic | Acetone ((CH₃)₂CO) | Medium | Ion-Dipole | Soluble |

| Dimethyl Sulfoxide (DMSO) | High | Ion-Dipole | Soluble | |

| Methyl Ethyl Ketone (MEK) | Medium | Ion-Dipole | Moderately Soluble[6] | |

| Non-Polar | Hexane (C₆H₁₄) | Low | Van der Waals | Insoluble / Sparingly Soluble |

| Toluene (C₇H₈) | Low | Van der Waals | Sparingly Soluble | |

| Diethyl Ether ((C₂H₅)₂O) | Low | Dipole-Induced Dipole | Sparingly Soluble |

Analysis and Field-Proven Insights

The amphiphilic nature of PIAX explains this solubility pattern. In polar protic solvents like water and ethanol, the high dielectric constant and ability to form hydrogen bonds effectively solvate the ionic dithiocarbonate head, overcoming the lattice energy of the solid salt and leading to high solubility. This is critical for its application, as flotation agents are typically prepared as aqueous solutions.[2]

In polar aprotic solvents like acetone and DMSO, the strong dipole moments can still effectively solvate the potassium cation and interact favorably with the dithiocarbonate anion, resulting in good solubility.

Conversely, in non-polar solvents such as hexane, there are no strong dipole or ion-dipole forces to interact with the polar head of the PIAX molecule. The energy gained from weak van der Waals interactions between the isopentyl tail and the solvent is insufficient to break apart the ionic lattice of the salt, leading to very poor solubility.

Experimental Protocols for Solubility Determination

A trustworthy assessment of solubility requires robust and reproducible experimental design. Below are two standard protocols, a qualitative test for rapid screening and a quantitative method for precise measurement.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent, and is useful for initial screening.[4][7]

Methodology:

-

Add approximately 25 mg of solid Potassium Isopentyl Dithiocarbonate to a small, dry test tube.

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.

-

After each addition, stir the mixture vigorously using a vortex mixer or by twirling a spatula for 60 seconds.[4]

-

Observe the mixture against a contrasting background.

-

Record the compound as:

-

Soluble: If the solid completely dissolves, leaving a clear solution.

-

Partially Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Repeat the procedure for each solvent to be tested.

Diagram: Workflow for Qualitative Solubility Testing

Caption: A flowchart of the qualitative solubility determination protocol.

Protocol 2: Quantitative Solubility by Shake-Flask Method and UV-Vis Spectroscopy

This method determines the equilibrium solubility of a compound at a specific temperature and is a standard in pharmaceutical and chemical research.[8]

Causality Behind Experimental Choices:

-

Shake-Flask Method: This ensures that the system reaches equilibrium between the dissolved and undissolved solute, providing a true measure of saturation solubility.

-

Constant Temperature Water Bath: Solubility is highly temperature-dependent. A water bath provides precise temperature control, ensuring the data is accurate and reproducible.

-

Extended Equilibration Time: Allowing the solution to stand for 18 hours after agitation ensures that any suspended fine particles settle, preventing overestimation of the solubility.[8]

-

UV-Vis Spectroscopy: Dithiocarbonates have a characteristic UV absorbance, making spectroscopy a rapid and sensitive method for determining the concentration of the dissolved solute, provided a proper calibration curve is established.

Methodology:

-

Preparation: Prepare a series of jacketed glass vessels or sealed flasks, each containing a magnetic stir bar. Connect the vessels to a circulating water bath set to the desired experimental temperature (e.g., 25°C).

-

Sample Addition: Add a known volume (e.g., 5.0 mL) of the desired solvent to each vessel.

-

Solute Addition: Add an excess amount of solid Potassium Isopentyl Dithiocarbonate to each vessel. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vessels and agitate the slurry using a magnetic stirrer at a constant rate (e.g., 300 rpm) for at least 6 hours to facilitate dissolution.[8]

-

Settling: Stop the agitation and allow the vessels to stand undisturbed in the constant temperature bath for at least 18 hours to allow undissolved solids to settle completely.[8]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a fine-pored (e.g., 0.45 µm) syringe filter into a clean vial. The filter should be compatible with the solvent and pre-warmed to the experimental temperature to prevent precipitation.

-

Analysis:

-

Prepare a calibration curve by measuring the UV absorbance of several solutions of known PIAX concentration in the same solvent.

-

Dilute the filtered sample with a known volume of solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the dithiocarbonate group.

-

Use the calibration curve to determine the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution. This value represents the solubility.

-

Diagram: The Interplay of Molecular Structure and Solvent Polarity

Caption: Relationship between PIAX's structure and its solubility outcome.

Conclusion

The solubility of Potassium Isopentyl Dithiocarbonate is a direct consequence of its amphiphilic molecular structure. It exhibits high solubility in polar solvents, particularly water, which is essential for its primary application as a flotation collector in aqueous mineral slurries. Its solubility decreases significantly in solvents of intermediate and low polarity. The protocols detailed in this guide provide a reliable framework for both rapid qualitative screening and precise quantitative measurement of its solubility, empowering researchers and engineers to make informed decisions in process design, optimization, and quality control. A thorough understanding of these principles is paramount for the effective and responsible application of this vital industrial chemical.

References

- Scholar Chemistry. (2009, January 23). Material Safety Data Sheet: Isopentyl Alcohol.

-

ResearchGate. (n.d.). Solubility of PHAs in different solvents relative to chloroform (100%). Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Faculty of Applied Sciences, UiTM. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

RIVERLAND TRADING. (n.d.). Potassium Isopentyl Dithiocarbonate Supplier | 928-70-1. Retrieved from [Link]

-

MDPI. (2021). Best Conditions for the Production of Natural Isopentyl Acetate (Banana Aroma) from Cheese Industry Waste: An Experimental Precursor Approach. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022). Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals: Application to Skeletal Reorganization of Vinylaziridines. Retrieved from [Link]

-

PubChem. (n.d.). Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 5: Synthesis of Isopentyl Acetate (Experiment). Retrieved from [Link]

-

911Metallurgist. (2020, November 8). What are the Applications of Xanthates to Flotation. Retrieved from [Link]

-

Global Safety Management, Inc. (2015, March 19). IsoPentyl Alcohol - Safety Data Sheet. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Xinhai Mining. (2019, April 11). The Application of Xanthate in Froth Flotation Process. Retrieved from [Link]

-

Northern Arizona University. (n.d.). experiment 4 - synthesis of isopentyl acetate. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

-

MDPI. (2021). New Eco-Friendly Xanthate-Based Flotation Agents. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Natarajan, D., Ponnusamy, K., Karunakaran, R. T., & Shanmugam, K. (2023). Influence of solvent choice and operating conditions on Chlorzoxazone crystal shape and size. Brazilian Journal of Pharmaceutical Sciences, 59. Retrieved from [Link]

-

Y&X Beijing Technology Co., Ltd. (2025, May 12). What Are the Common Gold Flotation Reagents and Their Applications?. Retrieved from [Link]

-

ResearchGate. (2021, May 31). (PDF) The Environmental Fate of Flotation Collectors in Mineral Processing Operations - Ethyl Xanthate as an Example. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Greener Dipolar Aprotic Solvents for the Dynamic Polycondensation of High-Performance Polyimide Membranes. Retrieved from [Link]

Sources

- 1. Potassium Isopentyl Dithiocarbonate Supplier | 928-70-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 2. The Application of Xanthate in Froth Flotation Process [cnlitereagent.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.ws [chem.ws]

- 5. What are the Applications of Xanthates to Flotation - 911Metallurgist [911metallurgist.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: Electrochemical Behavior of Isopentyl Dithiocarbonate

This guide serves as a comprehensive technical analysis of the electrochemical behavior of Isopentyl Dithiocarbonate (commonly referred to in industrial contexts as Isoamyl Xanthate ).

While historically entrenched in mineral processing as a sulfide collector, this compound class has re-emerged in pharmaceutical research as a critical Reversible Addition-Fragmentation Chain Transfer (RAFT) agent. This guide bridges the gap between its anodic behavior (surface chemistry) and cathodic behavior (polymerization control).

From Anodic Dimerization to Electro-RAFT Polymerization

Executive Summary

Isopentyl dithiocarbonate exists in two distinct electrochemical contexts depending on its form:

-

The Anionic Salt (Potassium Isoamyl Xanthate - PIAX): Characterized by anodic oxidation to dixanthogen. This mechanism is the basis for its strong affinity to noble metals and sulfide minerals.

-

The Neutral Ester (O-Isopentyl S-alkyl Dithiocarbonate): Characterized by cathodic reduction and radical exchange. This form is a potent RAFT agent (MADIX) used to synthesize block copolymers for drug delivery vehicles (e.g., micelles, hydrogels).

This guide delineates the redox mechanisms of both forms, providing validated protocols for their synthesis and characterization.

Part 1: Fundamental Electrochemistry (The Anion)

The isopentyl dithiocarbonate anion (

Anodic Oxidation Mechanism

The oxidation occurs via a charge-transfer step followed by a chemical dimerization (EC mechanism).

Reaction Stoichiometry:

Thermodynamics:

The standard reduction potential (

-

Ethyl Xanthate:

V vs. SHE -

Isopentyl (Isoamyl) Xanthate:

V vs. SHE

Note: In practical Cyclic Voltammetry (CV) on Gold electrodes, the peak anodic potential (

Adsorption Isotherms

Before bulk oxidation to dixanthogen, isopentyl dithiocarbonate undergoes chemisorption on metal surfaces. The longer isopentyl chain (C5) imparts significantly higher hydrophobicity compared to ethyl xanthate, leading to stronger hydrophobic stacking at the interface.

Adsorption Step:

Visualization of Redox Pathway

Figure 1: The anodic oxidation pathway of isopentyl dithiocarbonate on electrode surfaces.

Part 2: Application in Drug Development (The RAFT Agent)

In drug development, the O-isopentyl dithiocarbonate ester (where the sulfur is alkylated, e.g., with a cyanomethyl group) acts as a Chain Transfer Agent (CTA). This allows for the synthesis of "smart" polymers with precise molecular weights and low polydispersity (PDI).

Electrochemical Switching (Electro-RAFT)

Recent advances utilize the electrochemical stability of the dithiocarbonate group to toggle polymerization on and off.

-

Cathodic Reduction: Applying a negative potential (approx -0.8 V to -1.2 V vs. SCE ) reduces the thiocarbonyl group, temporarily "capping" the active radical and halting polymerization.

-

Oxidative Activation: Reversing the potential regenerates the active RAFT agent, resuming chain growth.

This technique is vital for creating block copolymers used in micellar drug delivery, where distinct hydrophobic (isopentyl-rich) and hydrophilic blocks are required.

Comparative Electrochemical Windows

| Species Form | Active Region | Potential Range (vs SCE) | Function |

| Anion (Salt) | Anodic | +0.1 V to +0.4 V | Oxidative Dimerization (Precursor Synthesis) |

| Ester (RAFT Agent) | Cathodic | -0.6 V to -1.2 V | Reversible Radical Termination (Polymerization Control) |

| Dixanthogen | Cathodic | -0.2 V to -0.5 V | Reduction back to Anion |

Part 3: Experimental Protocols

Synthesis of Potassium Isopentyl Dithiocarbonate (The Salt)

Self-Validating Step: The product must dissolve completely in water. Turbidity indicates unreacted alcohol or dixanthogen formation.

-

Setup: 3-neck round bottom flask, ice bath (0°C), reflux condenser.

-

Reagents:

-

Potassium Hydroxide (KOH), pellets, crushed: 0.1 mol

-

Isopentyl Alcohol (3-methyl-1-butanol): 0.5 mol (Excess acts as solvent)

-

Carbon Disulfide (

): 0.12 mol

-

-

Procedure:

-

Dissolve KOH in the isopentyl alcohol with vigorous stirring.

-

Add

dropwise over 30 minutes. Caution: Exothermic. Keep T < 10°C to prevent decomposition. -

A yellow precipitate (Potassium Isopentyl Xanthate) forms immediately.

-

Filter and wash with cold diethyl ether to remove residual alcohol and

. -

Recrystallize from acetone/ether.

-

-

Yield: Expect >85%. Product should be a pale yellow powder.

Synthesis of RAFT Agent (O-Isopentyl S-Cyanomethyl Dithiocarbonate)

Target: A neutral RAFT agent for drug delivery polymer synthesis.

-

Reagents: Potassium Isopentyl Xanthate (from 3.1), Chloroacetonitrile.

-

Procedure:

-

Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

-

Validation: NMR (

) should show the isopentyl group signals and a singlet for

Cyclic Voltammetry Characterization

Objective: Determine the purity and oxidation potential.[3]

-

Electrolyte: 0.1 M

(for salt) or 0.1 M -

Working Electrode: Polished Gold (Au) disc (1.6 mm dia).

-

Counter/Ref: Pt wire / Ag/AgCl.

-

Scan Rate: 50 mV/s.

-

Protocol:

-

Blank Scan: Scan electrolyte only to ensure clean window (-0.5V to +0.8V).

-

Analyte Scan: Add 1 mM Isopentyl Dithiocarbonate.

-

Observation: Look for the anodic peak at approx +0.2 V (oxidation to dixanthogen).

-

Reversibility Check: Reverse scan. A small cathodic peak at -0.3 V indicates reduction of the chemisorbed dimer.

-

Part 4: Mechanistic Visualization (RAFT Cycle)

The following diagram illustrates how the isopentyl dithiocarbonate moiety controls polymer growth in drug development applications.

Figure 2: The RAFT polymerization cycle utilizing isopentyl dithiocarbonate as the control agent.

References

-

Electrochemical Behavior of Xanthates: Woods, R. (1971). The oxidation of ethyl xanthate on platinum, gold, copper, and galena electrodes. Journal of Physical Chemistry.[4] (Canonical reference for xanthate electrochemistry).

-

RAFT Polymerization Mechanism: Moad, G., Rizzardo, E., & Thang, S. H. (2005).[3] Living Radical Polymerization by the RAFT Process.[5] Australian Journal of Chemistry.

-

Electro-RAFT Applications: Fantin, M., et al. (2016). Electron Transfer Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization.[4] Macromolecules.[5]

-

Synthesis Protocols: BenchChem. (2025).[1] A Comparative Guide to Dithiocarbonate Synthesis Methodologies.

-

Dithiocarbonates in Drug Delivery: Thum, M. D., et al. (2020). State-Dependent Photochemical and Photophysical Behavior of Dithiolate Ester and Trithiocarbonate RAFT Agents. Journal of Physical Chemistry A. [4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. State-Dependent Photochemical and Photophysical Behavior of Dithiolate Ester and Trithiocarbonate Reversible Addition-Fragmentation Chain Transfer Polymerization Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

Methodological & Application

Application Notes and Protocols: Isopentyl Dithiocarbonate as a RAFT Agent for Styrene Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Control of Polymer Architecture with Isopentyl Dithiocarbonate in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization techniques, offering unparalleled precision in the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The choice of the RAFT agent, or chain transfer agent (CTA), is paramount to the success of the polymerization, with its structure dictating the range of monomers that can be effectively controlled.[2] Among the various classes of RAFT agents, xanthates (dithiocarbonates) have emerged as versatile CTAs, particularly for the polymerization of "less activated" monomers. However, their application in the polymerization of "more activated" monomers like styrene has been a subject of continuous investigation to optimize control over the polymerization process.[2][3]

Isopentyl dithiocarbonate, a member of the xanthate family, offers a balance of reactivity that can be harnessed for the controlled polymerization of styrene. This application note provides a comprehensive guide to the use of isopentyl dithiocarbonate as a RAFT agent for the synthesis of polystyrene. We will delve into the mechanistic underpinnings of this system, provide detailed protocols for the synthesis of the RAFT agent and subsequent polymerization of styrene, and outline the essential characterization techniques to validate the success of the polymerization.

The efficacy of a RAFT agent is intrinsically linked to its chemical structure, specifically the 'Z' and 'R' groups. In the case of isopentyl dithiocarbonate, the isopentoxy group serves as the 'Z' group, modulating the reactivity of the C=S double bond, while the 'R' group is introduced during the synthesis of the agent and acts as the initiating fragment for polymer chain growth. Xanthates have been shown to have lower chain transfer constants in styrene polymerization compared to other RAFT agents like dithioesters, which can be advantageous in certain applications requiring specific kinetic profiles.[4]

Mechanistic Insight: The RAFT Process with Isopentyl Dithiocarbonate

The RAFT polymerization of styrene mediated by isopentyl dithiocarbonate follows the generally accepted mechanism of RAFT polymerization, as depicted below. The process is initiated by a conventional radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), which generates primary radicals. These radicals then propagate by adding to styrene monomers to form polystyryl radicals. The key to the controlled nature of RAFT lies in the rapid and reversible transfer of the growing polymer chain to the RAFT agent.

Caption: The RAFT polymerization mechanism.

Experimental Protocols

Part 1: Synthesis of S-Isopentyl-O-ethyl Xanthate

While the direct synthesis of isopentyl dithiocarbonate is not explicitly detailed in the immediate search results, a general and reliable method for the synthesis of xanthates involves the reaction of an alcohol with carbon disulfide in the presence of a strong base to form the corresponding xanthate salt, followed by alkylation. In this protocol, we adapt a standard procedure for the synthesis of a representative xanthate.

Materials and Reagents:

-

Isopentyl alcohol (3-methyl-1-butanol)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethyl bromide

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve potassium hydroxide in isopentyl alcohol at 0 °C.

-

Slowly add carbon disulfide to the cooled solution with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours. A yellowish precipitate of potassium isopentyl xanthate should form.

-

Cool the mixture again to 0 °C and slowly add ethyl bromide.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The reaction mixture is then quenched with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude S-ethyl-O-isopentyl xanthate.

-

Purification can be achieved by column chromatography on silica gel.

Characterization of the RAFT Agent:

The structure and purity of the synthesized isopentyl dithiocarbonate should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[1]

Part 2: RAFT Polymerization of Styrene

This protocol outlines a general procedure for the bulk polymerization of styrene using isopentyl dithiocarbonate as the RAFT agent and AIBN as the initiator. The molar ratio of monomer to RAFT agent will determine the theoretical molecular weight of the resulting polystyrene.

Materials and Reagents:

-

Styrene (inhibitor removed by passing through a column of basic alumina)

-

Isopentyl dithiocarbonate (synthesized as described above)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)

-

Toluene or Anisole (optional, for solution polymerization)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF) (for GPC analysis)

-

Deuterated chloroform (CDCl₃) (for NMR analysis)

Procedure:

-

In a Schlenk tube, add the desired amounts of isopentyl dithiocarbonate and AIBN. A typical molar ratio of [Styrene]:[RAFT agent]:[AIBN] is 200:1:0.2.

-

Add the purified styrene to the Schlenk tube.

-

The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.[5]

-

The sealed tube is then placed in a preheated oil bath at the desired temperature (typically 80-110 °C).[3][5]

-

The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion. Samples can be taken at different time points to monitor the kinetics of the polymerization.

-

To quench the polymerization, the tube is removed from the oil bath and cooled in an ice bath.

-

The viscous solution is diluted with a small amount of THF and precipitated into a large excess of cold methanol with vigorous stirring.

-

The precipitated polystyrene is collected by filtration, washed with methanol, and dried in a vacuum oven at 40 °C to a constant weight.

Caption: Experimental workflow for RAFT polymerization of styrene.

Characterization of Polystyrene

The successful synthesis of well-defined polystyrene is confirmed through a combination of analytical techniques.

Gel Permeation Chromatography (GPC/SEC)

GPC is a crucial technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the molecular weight distribution (Đ = Mₙ/Mₙ) of the synthesized polystyrene.[1] For a controlled polymerization, a linear increase in Mₙ with monomer conversion and a low dispersity (typically Đ < 1.5 for xanthate-mediated styrene polymerization) are expected.[3]

| Parameter | Expected Value |

| Mₙ | Increases linearly with conversion |

| Đ (PDI) | Typically 1.4 - 1.9[3] |

| GPC Trace | Symmetrical and narrow peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the monomer conversion and to confirm the structure of the polystyrene. The conversion can be calculated by comparing the integration of the vinyl proton signals of the remaining monomer with the aromatic proton signals of the polymer.[6]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Broad Molecular Weight Distribution (High Đ) | - Impurities in monomer or solvent- Incorrect initiator concentration- Poor choice of reaction temperature | - Purify monomer and solvent thoroughly- Optimize the [RAFT agent]:[Initiator] ratio- Adjust the polymerization temperature |

| Low Monomer Conversion | - Low reaction temperature- Insufficient reaction time- Inefficient initiation | - Increase the reaction temperature- Extend the polymerization time- Check the purity and concentration of the initiator |

| Bimodal GPC Trace | - Presence of dead polymer chains- Inefficient chain transfer | - Optimize the [RAFT agent]:[Initiator] ratio- Ensure the purity of the RAFT agent |

Conclusion

Isopentyl dithiocarbonate serves as a viable RAFT agent for the controlled polymerization of styrene, enabling the synthesis of well-defined polystyrene with predictable molecular weights and narrow molecular weight distributions. The protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to successfully employ this system in their polymer synthesis endeavors. The versatility of the RAFT process, coupled with the specific attributes of xanthate-based CTAs, opens avenues for the creation of advanced polymeric materials with tailored properties for a wide range of applications, from drug delivery to materials science.

References

-

Kinetics of RAFT polymerization of styrene in the presence of PEG-400-benzoyl xanthate macro-RAFT agent (X1). ResearchGate. Available at: [Link]

-

α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents. National Institutes of Health. Available at: [Link]

-

RAFT Polymerization of Styrene with Potassium Ethylxanthate as the Chain Transfer Agent. ResearchGate. Available at: [Link]

-

Ambient Temperature Polymerization of Styrene by Single Electron Transfer Initiation, Followed by Reversible Addition Fragmentation Chain Transfer Control. ResearchGate. Available at: [Link]

-

RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. Available at: [Link]

-

RAFT solution copolymerization of styrene and 1,3-butadiene and its application as a tool for block copolymer preparation. Royal Society of Chemistry. Available at: [Link]

-

RAFT General Procedures. Boron Molecular. Available at: [Link]

-

Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and characterization of poly(styrene-block-acrylic acid)/Fe3O4 magnetic nanocomposite using reversible. Scientia Iranica. Available at: [Link]

-

RAFT-Based Polymers for Click Reactions. National Institutes of Health. Available at: [Link]

-

RAFT-Mediated emulsion polymerization of styrene with low reactive xanthate agents: Microemulsion-like behavior. UQ eSpace. Available at: [Link]

-

RAFT Polymerization—A User Guide. ResearchGate. Available at: [Link]

-

Symmetric RAFT-agent for synthesizing multiblock copolymers with different activated monomers. ChemRxiv. Available at: [Link]

-

(PDF) RAFT Polymerization of Styrene with Potassium Ethylxanthate as the Chain Transfer Agent. ResearchGate. Available at: [Link]

-

A “Living” Radical ab Initio Emulsion Polymerization of Styrene Using a Fluorinated Xanthate Agent. ACS Publications. Available at: [Link]

-

POLYSTYRENE SYNTHESIS, CHARACTERISTICS AND APPLICATIONS. ResearchGate. Available at: [Link]

-

Metal-free RAFT cationic polymerization of p-methoxystyrene with HCl·Et2O using a xanthate-type RAFT cationogen. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and characterization of polystyrene-graft-polythiophene via a combination of atom transfer radical polymerization and Grignard reaction. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly(styrene-b-G%C3%B6kta%C5%9F-Ayka%C3%A7/e33d3c8c83e215d2a9348d2e8e39062e7839e5b0]([Link]

Sources

- 1. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of polystyrene-graft-polythiophene via a combination of atom transfer radical polymerization and Grignard reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

Quantification of Isopentyl Dithiocarbonate in Wastewater: An Application Guide for Researchers

This comprehensive guide provides a detailed protocol for the quantification of isopentyl dithiocarbonate (also known as potassium isopentyl xanthate) in wastewater. This document is intended for researchers, environmental scientists, and professionals in industrial process monitoring who require a robust and reliable analytical method. The protocols herein are designed to ensure scientific integrity through validated steps, from sample preservation to final analysis, while providing insights into the chemical principles underpinning the methodology.

Introduction: The Significance of Isopentyl Dithiocarbonate Monitoring

Isopentyl dithiocarbonate is a specialized chemical primarily utilized as a collector in the froth flotation process for the separation of sulfide minerals. Its presence in industrial wastewater effluents is a critical parameter to monitor due to its potential environmental impact. Accurate quantification is essential for regulatory compliance, process optimization, and environmental stewardship.

Dithiocarbonates, as a class of compounds, are notoriously unstable in aqueous environments, particularly under acidic conditions and elevated temperatures. This instability presents a significant analytical challenge, necessitating carefully controlled sample handling and a specialized analytical approach to ensure accurate and reproducible results. This guide outlines a method based on High-Performance Liquid Chromatography (HPLC) with UV detection, following a derivatization step to enhance the stability and chromatographic retention of the analyte.

Foundational Principles: Understanding Isopentyl Dithiocarbonate Chemistry

A thorough understanding of the chemical behavior of isopentyl dithiocarbonate is paramount for successful quantification.

Synthesis and Structure

Potassium isopentyl xanthate is synthesized by the reaction of isopentyl alcohol with carbon disulfide in the presence of potassium hydroxide. The reaction proceeds as follows:

The resulting isopentyl dithiocarbonate is an organosulfur compound that is highly soluble in water.

Aqueous Stability and Degradation Pathways

The stability of isopentyl dithiocarbonate in water is highly dependent on pH and temperature.[1] In acidic or neutral solutions, it rapidly decomposes to isopentyl alcohol and carbon disulfide (CS₂).[2] This degradation is accelerated at higher temperatures. To ensure sample integrity, it is crucial to maintain alkaline conditions (pH > 9) and low temperatures during sample collection and storage.[1]

Experimental Protocols

This section provides a step-by-step guide for the quantification of isopentyl dithiocarbonate in wastewater, from sample collection to data analysis.

Synthesis of Potassium Isopentyl Xanthate (for Standard Preparation)

For accurate quantification, a pure standard of potassium isopentyl xanthate is required. While commercially available, it can also be synthesized in the laboratory. The following is a general procedure adapted from known methods for xanthate synthesis.[3][4][5]

Materials:

-

Isopentyl alcohol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Anhydrous diethyl ether

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve a known molar amount of potassium hydroxide in isopentyl alcohol.

-

Slowly add a stoichiometric equivalent of carbon disulfide to the cooled and stirred solution using a dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.

-

Continue stirring for 1-2 hours in the ice bath. The potassium isopentyl xanthate will precipitate as a pale-yellow solid.

-

Collect the precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum. The purity of the synthesized standard should be confirmed by techniques such as NMR or melting point determination.

Preparation of Standard Solutions

Stock Standard Solution (1000 mg/L):

-

Accurately weigh 100 mg of purified potassium isopentyl xanthate.

-

Dissolve the solid in a small amount of deionized water (pH adjusted to 9-10 with KOH).

-

Quantitatively transfer the solution to a 100 mL volumetric flask and bring to volume with pH-adjusted deionized water.

-

Store the stock solution in a refrigerator at 4°C in an amber glass bottle. This solution should be prepared fresh weekly.

Working Standard Solutions:

Prepare a series of working standards by serial dilution of the stock standard solution with pH-adjusted deionized water. A typical concentration range for the calibration curve would be 0.1 to 20 mg/L.

Wastewater Sample Collection and Preservation

Collection:

-

Collect wastewater samples in amber glass bottles to minimize photodegradation.

-

Rinse the bottles with the sample before final collection.

Preservation:

-

Immediately after collection, adjust the pH of the sample to >9 with a concentrated potassium hydroxide solution. This is critical to prevent the degradation of the isopentyl dithiocarbonate.[1]

-

Store the samples at 4°C and analyze within 48 hours of collection.

Analytical Workflow: HPLC with UV Detection

Direct analysis of isopentyl dithiocarbonate by reversed-phase HPLC is challenging due to its polarity. Therefore, a derivatization step is employed to convert it to a less polar and more stable compound, diisopentyl dixanthogen, which is more amenable to chromatographic separation.[5][6][7]

Caption: Overall analytical workflow for the quantification of isopentyl dithiocarbonate in wastewater.

Step-by-Step Protocol:

-

Sample Preparation and Derivatization:

-

Allow the preserved wastewater sample to come to room temperature.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

To a 50 mL aliquot of the filtered sample in a separatory funnel, add a freshly prepared iodine solution (0.05 M in 0.2 M KI) dropwise until a faint yellow color persists, indicating complete oxidation of the xanthate to dixanthogen.[8]

-

Immediately extract the diisopentyl dixanthogen with 10 mL of n-hexane by shaking vigorously for 2 minutes.

-

Allow the phases to separate and collect the upper hexane layer.

-

Repeat the extraction with a second 10 mL portion of n-hexane and combine the extracts.

-

Dry the combined hexane extract over anhydrous sodium sulfate.

-

Carefully transfer the dried extract to a clean vial for HPLC analysis.

-

-

HPLC-UV Analysis:

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The optimal ratio may need to be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 240 nm (the absorbance maximum for diisopentyl dixanthogen).[8]

-

Calibration: Prepare calibration standards of diisopentyl dixanthogen by derivatizing the working standard solutions of potassium isopentyl xanthate in the same manner as the samples. Inject the derivatized standards and construct a calibration curve by plotting the peak area against the initial concentration of isopentyl dithiocarbonate.

-

Analysis: Inject the prepared sample extract. The diisopentyl dixanthogen peak is identified by its retention time, which should correspond to that of the derivatized standards. The concentration of isopentyl dithiocarbonate in the original wastewater sample is determined from the calibration curve.

-

Data and Quality Control

Rigorous quality control measures are essential for obtaining reliable and defensible data.

Analytical Parameters

The following table summarizes the key analytical parameters for this method.

| Parameter | Specification | Rationale |

| Linearity (r²) | > 0.995 | Ensures a direct proportional relationship between detector response and concentration. |

| Limit of Detection (LOD) | To be determined experimentally | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | To be determined experimentally | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Precision (%RSD) | < 15% | Measures the repeatability of the analytical method. |

| Accuracy (% Recovery) | 85-115% | Assesses the agreement between the measured value and the true value. |

Quality Control Workflow

A robust quality control system should be in place to monitor the performance of the analytical method.

Caption: A workflow diagram for implementing quality control procedures in the analysis.

-

Method Blank: A sample of reagent water processed through the entire analytical procedure to check for contamination.

-

Laboratory Control Sample (LCS): A sample of reagent water spiked with a known concentration of isopentyl dithiocarbonate to monitor the accuracy of the method.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real wastewater sample are spiked with a known concentration of the analyte to assess matrix effects on recovery and precision.

-

Continuing Calibration Verification (CCV): A mid-range calibration standard analyzed periodically to ensure the stability of the instrument's calibration.

Conclusion

The accurate quantification of isopentyl dithiocarbonate in wastewater is a critical task for environmental monitoring and industrial process control. The inherent instability of this compound necessitates a carefully designed analytical protocol. The HPLC-UV method with a pre-column oxidative derivatization step presented in this guide provides a robust and reliable approach. By adhering to the detailed procedures for sample preservation, standard preparation, and quality control, researchers and analysts can achieve accurate and defensible results, contributing to better environmental management and process efficiency.

References

- CN111606832A - Production method of high-grade potassium xanthate - Google Patents.

- CN103817014A - Preparation method for granular xanthate - Google Patents.

-

Effect of pH, Temperature and Time on the Stability of Potassium Ethyl Xanthate. Available at: [Link]

-

UPLC EPA Methods Book - Waters Corporation. Available at: [Link]

-

m-THIOCRESOL - Organic Syntheses Procedure. Available at: [Link]

-

Determination of Ethyl Xanthate in Aqueous Solution by High Performance Liquid Chromatography–Inductively Coupled Plasma–Tandem Mass Spectrometry and Spectrophotometry - ResearchGate. Available at: [Link]

-

Spectrophotometric study of xanthate and dixanthogen solutions - ResearchGate. Available at: [Link]

-

(PDF) The effect of experimental conditions on the formation of dixanthogen by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS - ResearchGate. Available at: [Link]

-

Chromatograms of (A) potassium ethyl xanthate, (B) sodium isopropyl... - ResearchGate. Available at: [Link]

-

(PDF) Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications - ResearchGate. Available at: [Link]

-

Identification and determination of alkyl xanthate mixtures - Analyst (RSC Publishing). Available at: [Link]

-

the separation and determination of xanthates. Available at: [Link]

-

Typical procedure for the synthesis of xanthates. - The Royal Society of Chemistry. Available at: [Link]

-

Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications - PubMed. Available at: [Link]

-

Comparison of alkyl xanthates degradation in aqueous solution by the O3 and UV/O3 processes: Efficiency, mineralization and ozone utilization - ResearchGate. Available at: [Link]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN111606832A - Production method of high-grade potassium xanthate - Google Patents [patents.google.com]

- 4. CN103817014A - Preparation method for granular xanthate - Google Patents [patents.google.com]

- 5. ub.edu [ub.edu]

- 6. Identification and determination of alkyl xanthate mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. ysxbcn.com [ysxbcn.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Controlled Radical Polymerization of Methyl Methacrylate with Isopentyl Dithiocarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision in Polymer Synthesis

The advent of controlled/"living" radical polymerization (CRP) techniques has revolutionized the synthesis of well-defined polymers.[1] Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility, tolerance to a wide range of monomers and functional groups, and operational simplicity.[2] This guide provides a comprehensive overview and detailed protocols for the RAFT polymerization of methyl methacrylate (MMA) using isopentyl dithiocarbonate as a chain transfer agent (CTA), a process that yields poly(methyl methacrylate) (PMMA) with predictable molecular weights and low dispersity.[3]

Well-defined PMMA is of significant interest in the biomedical and pharmaceutical fields. Its biocompatibility has led to its use in a variety of applications, including as a carrier for drug delivery systems.[4][5][6][7] The ability to precisely control the molecular weight and architecture of PMMA through RAFT polymerization allows for the fine-tuning of its properties to optimize drug loading, release kinetics, and biocompatibility.[5][6]

The RAFT Mechanism: A Controlled Equilibrium

RAFT polymerization operates through a degenerative chain transfer mechanism, where a dynamic equilibrium is established between active (propagating) and dormant polymer chains. The key to this control is the RAFT agent, in this case, isopentyl dithiocarbonate.

The process can be broken down into several key steps:

-

Initiation: A standard radical initiator, such as azobisisobutyronitrile (AIBN), thermally decomposes to generate primary radicals.[8] These radicals then react with a monomer molecule (MMA) to form a propagating chain.

-

Chain Transfer: The propagating polymer chain adds to the C=S bond of the RAFT agent (isopentyl dithiocarbonate). This results in the formation of a polymeric RAFT adduct radical.

-

Fragmentation: This intermediate radical can fragment in one of two ways: either regenerating the original propagating chain or, more importantly, releasing a new radical (the isopentyl radical in this case) and forming a dormant polymeric RAFT agent.

-

Re-initiation: The expelled isopentyl radical can then initiate the polymerization of another monomer molecule, starting a new polymer chain.

-

Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric RAFT agents. This ensures that all polymer chains have an equal opportunity to grow, leading to a polymer population with a narrow molecular weight distribution.

Caption: The RAFT polymerization mechanism.

Materials and Pre-polymerization Procedures

Materials

-

Methyl methacrylate (MMA)

-

Isopentyl dithiocarbonate (or synthesis precursors)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., toluene, benzene, or anisole)

-

Basic alumina

-

Inhibitor removal columns

-

Schlenk flasks or ampules

-

Standard laboratory glassware

Purification of Reagents

-

Methyl Methacrylate (MMA): To remove the inhibitor (typically hydroquinone monomethyl ether), pass the monomer through a column packed with basic alumina immediately before use.[1][9]

-

Azobisisobutyronitrile (AIBN): AIBN can be recrystallized from methanol to remove any decomposition products.[10] It is important to handle AIBN with care as it can be explosive.[8]

-

Isopentyl Dithiocarbonate: If synthesized in-house, ensure purity through techniques like column chromatography and confirm its structure using ¹H NMR and ¹³C NMR spectroscopy. Trithiocarbonates are known to be effective RAFT agents for methacrylate polymerization.[11]

Experimental Protocol: RAFT Polymerization of MMA

This protocol outlines a typical procedure for the bulk or solution polymerization of MMA using isopentyl dithiocarbonate as the RAFT agent and AIBN as the initiator.

Reaction Setup

-

To a Schlenk flask or ampule equipped with a magnetic stir bar, add the desired amounts of isopentyl dithiocarbonate and AIBN.

-

Add the purified MMA and, if conducting a solution polymerization, the anhydrous solvent.

-

Seal the flask or ampule with a rubber septum or prepare for flame sealing.

-

Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[1]

-

After the final thaw, backfill the flask with an inert gas like nitrogen or argon.

Polymerization

-

Immerse the sealed reaction vessel in a preheated oil bath set to the desired temperature (typically 60-80 °C for AIBN-initiated polymerizations).[12][13]

-

Allow the polymerization to proceed for the desired time. The reaction time will influence the final monomer conversion and molecular weight of the polymer.

Termination and Isolation

-

To quench the polymerization, rapidly cool the reaction vessel in an ice bath and expose the mixture to air.

-

The resulting polymer can be isolated by precipitation into a non-solvent, such as cold methanol or hexane.

-

Filter the precipitated polymer and dry it under vacuum to a constant weight.

Table 1: Typical Reaction Conditions for RAFT Polymerization of MMA

| Parameter | Typical Range | Rationale |

| [MMA]:[CTA]:[AIBN] | 100:1:0.1 to 1000:1:0.2 | The [Monomer]:[CTA] ratio primarily determines the target molecular weight. The [CTA]:[Initiator] ratio influences the rate of polymerization and the "livingness" of the system. |

| Temperature | 60 - 80 °C | This temperature range ensures an appropriate decomposition rate for the AIBN initiator.[12] |

| Reaction Time | 4 - 24 hours | Longer reaction times generally lead to higher monomer conversion. |

| Solvent | Toluene, Benzene, Anisole | Solvents are used to control the viscosity of the reaction mixture, especially at high conversions. |

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Purification [label="Purify Monomer (MMA)\nand Initiator (AIBN)", fillcolor="#FBBC05"]; Setup [label="Prepare Reaction Mixture\n(MMA, CTA, AIBN, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degas [label="Degas via Freeze-Pump-Thaw Cycles", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymerize [label="Polymerize at\nControlled Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(Cooling & Air Exposure)", fillcolor="#FBBC05"]; Isolate [label="Isolate Polymer\n(Precipitation & Drying)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Characterize PMMA\n(NMR, GPC, etc.)", fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Purification; Purification -> Setup; Setup -> Degas; Degas -> Polymerize; Polymerize -> Quench; Quench -> Isolate; Isolate -> Characterize; Characterize -> End; }

Caption: Experimental workflow for RAFT polymerization.

Characterization of the Resulting PMMA

Monomer Conversion by ¹H NMR Spectroscopy

The conversion of MMA to PMMA can be determined by ¹H NMR spectroscopy by comparing the integration of the vinyl proton signals of the monomer with the integration of the polymer backbone signals.[14][15] The vinyl protons of MMA typically appear around 5.5-6.1 ppm, while the methoxy protons of the polymer are found around 3.6 ppm.[15]

Molecular Weight and Dispersity by Gel Permeation Chromatography (GPC)

GPC is a powerful technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the synthesized PMMA.[16][17][18] A successful RAFT polymerization will yield a polymer with a narrow and symmetrical molecular weight distribution, typically with a dispersity value below 1.3.[2]

Table 2: Representative Characterization Data for PMMA from RAFT Polymerization

| Property | Typical Value | Significance |

| Monomer Conversion | > 90% | High conversion indicates an efficient polymerization process. |

| Mₙ (theoretical) | Calculated from [MMA]/[CTA] ratio | Provides a target for the experimental molecular weight. |

| Mₙ (GPC) | Close to theoretical Mₙ | A close correlation indicates a well-controlled polymerization. |

| Dispersity (Đ) | < 1.3 | A low dispersity value is a key indicator of a controlled/"living" polymerization.[2] |

Applications in Drug Development

The well-defined PMMA synthesized via RAFT polymerization is a valuable material for various applications in drug development.[19]

-

Drug Delivery Vehicles: PMMA nanoparticles and microparticles can encapsulate a wide range of therapeutic agents.[5][6] The controlled molecular weight and architecture allow for precise tuning of drug loading and release profiles.

-

Biomaterials and Implants: The biocompatibility of PMMA makes it suitable for use in biomedical implants.[4] The ability to create block copolymers with both hydrophobic PMMA blocks and hydrophilic blocks can lead to the formation of self-assembled nanostructures like micelles, which are promising for targeted drug delivery.

-

Tissue Engineering: Functionalized PMMA can be used to create scaffolds for tissue engineering applications. The RAFT end-group can be further modified to attach bioactive molecules.

Conclusion

The RAFT polymerization of methyl methacrylate using isopentyl dithiocarbonate offers a robust and versatile method for synthesizing well-defined PMMA. The ability to control molecular weight, dispersity, and architecture opens up a wide range of possibilities for the development of advanced materials, particularly in the fields of drug delivery and biomedical engineering. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively utilize this powerful polymerization technique to create tailored polymers for their specific needs.

References

-

Barner-Kowollik, C., et al. (2001). RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers. PubMed. Available at: [Link]

-

Guerrero-Sanchez, C., et al. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. MDPI. Available at: [Link]

-

Biais, P., & Chatard, C. (2022). RAFT polymerization: a powerful technique to synthesize well-defined polymers. Specific Polymers. Available at: [Link]

- Chiefari, J., et al. (2010). Synthesis of trithiocarbonate RAFT agent and its intermediate. Google Patents.

-

Karabörk, M., et al. (2018). Synthesis and physicochemical characterization of PMMA and PNIPAM based block copolymers by using PEG based macro RAFT agents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Cunningham, M. F., et al. (2016). RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Polymer Chemistry. Available at: [Link]

-

Wang, J., et al. (2018). Preparation and Characterization of PMMA and its Derivative via RAFT Technique in the Presence of Disulfide as a Source of Chain Transfer Agent. ResearchGate. Available at: [Link]

-

Bağlan, M., et al. (2018). Synthesis of PMMA-b-PEG-b-PMMA by controlled Polymerization Using Macro-RAFT Agents. DergiPark. Available at: [Link]

-

Chen, M., et al. (2019). Synthesis of Poly(methyl methacrylate) Grafted Multiwalled Carbon Nanotubes via a Combination of RAFT and Alkyne-Azide Click Reaction. MDPI. Available at: [Link]

-

Junkers, T., et al. (2011). Mma Microwave. Scribd. Available at: [Link]

-

Zhang, Y., et al. (2021). Efficient Synthesis of Ultrahigh Molecular Weight Poly(methyl methacrylate) via Visible Light-Induced RAFT Polymerization in Deep Eutectic Solvent. Macromolecules. Available at: [Link]

-

Shaglaeva, N. S., et al. (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Polymers. Available at: [Link]

-

Ticha, M. B., et al. (2021). RAFT-Based Polymers for Click Reactions. Polymers. Available at: [Link]

- Chiefari, J., et al. (2003). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. Macromolecules. Available at: [https://pubs.acs.org/doi/10.1021/ma020883+

-

Lima, V., et al. (2013). Evolution of the GPC traces with conversion for the RAFT polymerization... ResearchGate. Available at: [Link]

-

Wikipedia. (2023). Reversible addition−fragmentation chain-transfer polymerization. Available at: [Link]

-

Bereś, M. A., et al. (2024). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry. Available at: [Link]

-

Abdel-Haq, R. M., et al. (2019). Poly(methyl methacrylate) particulate carriers in drug delivery. ResearchGate. Available at: [Link]

-

Sobecki, P. P. (2013). How to measure a percentage conversion of monomer to polymer? ResearchGate. Available at: [Link]

-

Matyjaszewski, K., et al. (1997). Controlled/“Living” Radical Polymerization of Methyl Methacrylate by Atom Transfer Radical Polymerization. Macromolecules. Available at: [Link]

-

Tonnar, J. (2008). Design synthesis and characterization of novel raft agents. ResearchGate. Available at: [Link]

-

Gody, G., et al. (2014). Cleavage of macromolecular RAFT chain transfer agents by sodium azide during characterization by aqueous GPC. Polymer Chemistry. Available at: [Link]

-

Carnegie Mellon University. Conducting A Reversible-Deactivation Radical Polymerization (RDRP) Aim: To Prepare Block Copolymers of Methyl Methacrylate (MMA). Available at: [Link]

-

Organic Chemistry Portal. Azobisisobutyronitrile (AIBN). Available at: [Link]

-

Jana, A., et al. (2023). Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals: Application to Skeletal Reorganization of Vinylaziridines. Journal of the American Chemical Society. Available at: [Link]

-

Fonseca, A. C., et al. (2012). Poly(methyl methacrylate) particulate carriers in drug delivery. Journal of Drug Delivery. Available at: [Link]

-

Pierquet, G. L. (2004). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. UNCW. Available at: [Link]

-

Harrisson, S., et al. (2016). Diffusion-Ordered SpectroscopY NMR DOSY: A All-In-One Tool to Simultaneously Follow Side Reactions,Mechanism Livingness and Mola. ResearchGate. Available at: [Link]

-

University of Sheffield. (2018). Predictive Phase Diagrams for RAFT Aqueous Dispersion Polymerization: Effect of Block Copolymer Composition, Molecular Weight, and Copolymer Concentration. Macromolecules. Available at: [Link]

-

Reddit. (2012). Problems with AIBN Recrys. Available at: [Link]

-

Lunn, J. D., & Miyake, G. M. (2022). RAFT Step-Growth Polymerization of Diacrylates. ACS Macro Letters. Available at: [Link]

-

Fonseca, A. C., et al. (2012). Poly(methyl methacrylate) particulate carriers in drug delivery. PubMed. Available at: [Link]

-

Harrisson, S. (2010). Polymerization Kinetics: Monitoring Monomer Conversion Using an Internal Standard and the Key Role of Sample t0. Journal of Chemical Education. Available at: [Link]

-

American Laboratory. (2022). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Available at: [Link]

-

Li, X., et al. (2024). Enhanced Transdermal Delivery via Electrospun PMMA Fiber Mats Incorporating Ibuprofen-Intercalated Layered Double Hydroxides. MDPI. Available at: [Link]

-

Sari, R. K., et al. (2020). Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques. ResearchGate. Available at: [Link]

-

Keddie, D. J., et al. (2012). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry. Available at: [Link]

-

Agilent. Analysis of Polymers by GPC/SEC. Available at: [Link]

-

N/A. (n.d.). AIBN. Scribd. Available at: [Link]

-

MIT OpenCourseWare. Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. Available at: [Link]

-

N/A. (n.d.). % monomer conversion. Chemistry. Available at: [Link]

-

Taylor & Francis eBooks. Poly(Methyl Methacrylate) (PMMA): Drug Delivery Applications. Available at: [Link]

-

Chakma, P., & Konkolewicz, D. (2020). Polymer Chemistry. RSC Publishing. Available at: [Link]

-

ResearchGate. (2016). I need to extract solid AIBN from a solution in toulene. Has anyone done that before? Available at: [Link]

-

D'hooge, D. R., et al. (2012). RAFT Polymerization Kinetics: Combination of Apparently Conflicting Models. ResearchGate. Available at: [Link]

-

Lv, Y., et al. (2022). Recovery of the Template in Molecular Imprinting: Liquid-Phase Microextraction or Electromembrane Extraction? ACS Omega. Available at: [Link]/acsomega.2c00185)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. specificpolymers.com [specificpolymers.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Poly(methyl methacrylate) particulate carriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]

- 9. groups.chem.cmu.edu [groups.chem.cmu.edu]

- 10. reddit.com [reddit.com]

- 11. JP4733696B2 - Synthesis of trithiocarbonate RAFT agent and its intermediate - Google Patents [patents.google.com]

- 12. RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sepscience.com [sepscience.com]

- 18. agilent.com [agilent.com]

- 19. mdpi.com [mdpi.com]

Use of isopentyl dithiocarbonate as a chain transfer agent

Application Note: Precision Control of "Less Activated" Monomers via O-Isopentyl Xanthate Mediated Polymerization

Executive Summary

This guide details the synthesis and application of O-isopentyl dithiocarbonates (xanthates) as Chain Transfer Agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While dithioesters and trithiocarbonates dominate the polymerization of activated monomers (e.g., styrenes, acrylates), they often inhibit Less Activated Monomers (LAMs) such as vinyl acetate (VAc) and N-vinylpyrrolidone (NVP).[1]

The O-isopentyl xanthate class represents a "Goldilocks" zone in the MADIX (Macromolecular Design via the Interchange of Xanthates) process: it offers sufficient radical stabilization for control while possessing the necessary lability to prevent retardation, combined with superior lipophilicity compared to standard O-ethyl variants.[1]

Strategic Rationale: Why O-Isopentyl?

In RAFT/MADIX polymerization, the CTA structure

-

The Z-Group (O-Isopentyl): The alkoxy group's electron-donating capability destabilizes the C=S double bond relative to dithioesters, promoting fragmentation.[1] The isopentyl chain specifically enhances solubility in hydrophobic monomers (bulk VAc) and hydrocarbon solvents, overcoming the polarity mismatch often seen with methyl/ethyl xanthates.

-

The R-Group (Leaving Group): This guide utilizes a propionate-based R-group (

), which is universally effective for initiating VAc and NVP polymerization.[1]

Mechanism of Action (MADIX Cycle)

The process relies on a degenerative chain transfer equilibrium.[1] The xanthate caps the growing chain, keeping the concentration of active radicals low to suppress termination, while rapidly exchanging between chains to ensure uniform growth.

Figure 1: The MADIX/RAFT equilibrium cycle.[1] The O-isopentyl Z-group modulates the stability of the yellow Intermediate node, ensuring fast fragmentation.

Synthesis of the CTA: O-Isopentyl S-(1-ethoxycarbonyl)ethyl Dithiocarbonate[1]

Commercial availability of specific xanthates is spotty.[1] For high-integrity research, in situ synthesis or prior preparation is recommended to ensure high purity (crucial for narrow dispersity).

Reagents & Equipment

-

Reagents: Isopentyl alcohol (3-methyl-1-butanol), Carbon disulfide (

), Potassium hydroxide (KOH), Ethyl 2-bromopropionate.[1] -

Solvents: Ethanol (anhydrous), Diethyl ether.[1]

-

Equipment: 3-neck flask, addition funnel, temperature controller (< 0°C capability).

Protocol A: Synthesis of Potassium O-Isopentyl Xanthate (The Salt)

-

Setup: Equip a 250 mL flask with a magnetic stirrer and addition funnel. Place in an ice/salt bath (

). -

Alkoxide Formation: Dissolve KOH (1.0 eq, crushed pellets) in minimal isopentyl alcohol (excess, serves as solvent/reactant).[1] Stir until dissolved.

-

Xanthation: Dropwise add

(1.2 eq) over 30 minutes. The solution will turn deep yellow/orange.[1] -

Reaction: Stir at room temperature for 2 hours.

-

Isolation: Precipitate the salt by adding cold diethyl ether. Filter the yellow solid (Potassium O-isopentyl dithiocarbonate). Wash with ether and dry under vacuum.[1]

Protocol B: Synthesis of the Active CTA

-

Suspension: Suspend the Potassium O-isopentyl xanthate salt (10 mmol) in anhydrous acetone (30 mL).

-

Alkylation: Cool to

. Add Ethyl 2-bromopropionate (10 mmol) dropwise. -

Completion: Stir for 3 hours at room temperature. The mixture will whiten as KBr precipitates.[1]

-

Workup: Filter off KBr. Remove solvent via rotary evaporation.[1]

-

Purification: Dissolve residue in DCM, wash with water (

), dry over-

Validation:

NMR should show the isopentyl signals (

-

Polymerization Protocol: Controlled Synthesis of Poly(Vinyl Acetate)

This protocol targets a Poly(Vinyl Acetate) (PVAc) homopolymer with

Experimental Design Table

| Component | Role | Molar Eq.[1][2][4][5][6][7][8] | Mass/Vol (Example) |

| Vinyl Acetate (VAc) | Monomer | 230 | 20.0 g (21.5 mL) |

| O-Isopentyl CTA | Control Agent | 1.0 | 0.278 g |

| AIBN | Initiator | 0.2 | 0.033 g |

| Ethyl Acetate | Solvent | N/A | 10.0 mL (Optional*) |

*Note: Bulk polymerization is feasible, but solution polymerization (approx. 50-60% solids) provides better heat management.[1]

Step-by-Step Workflow

-

Preparation:

-

Charging:

-

Deoxygenation (Critical):

-

Oxygen inhibits radical propagation and oxidizes xanthates.[1]

-

Method: Perform 4 freeze-pump-thaw cycles. Alternatively, sparge with high-purity Argon for 30 minutes (less effective for strictly controlled MW).

-

-

Polymerization:

-

Termination & Isolation:

Workflow Visualization

Figure 2: Operational workflow for O-isopentyl xanthate mediated polymerization.

Analytical & Troubleshooting Guide

Characterization Metrics

-

NMR (

H): -

SEC (GPC):

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Long Induction Period (>1 hr) | Traces of Oxygen or Inhibitor | Increase freeze-pump-thaw cycles; ensure alumina column was effective. |

| High Polydispersity ( | [CTA] too low or [Initiator] too high | Ensure [CTA]/[I] ratio is > 5:1 (ideally 10:1). |

| Low Conversion (< 10%) | "Retardation" effect of Xanthate | Xanthates naturally retard VAc polymerization.[1] Increase reaction time or slightly increase Temp to 65°C (risk of higher |

| Loss of End-Groups | Hydrolysis of Xanthate | Avoid water in solvent; Xanthates are hydrolytically unstable in basic/nucleophilic media.[1] |

References

-

Discovery of MADIX/RAFT with Xanthates: Corpart, P., Charmot, D., Biadatti, T., Zard, S. Z., & Michelet, D. (1998). Method for preparing block copolymers by controlled radical polymerization.[1] WO 98/58974.[1] (The foundational patent by Rhodia/Solvay).[1]

-

Mechanism and Kinetics of Xanthate-Mediated Polymerization: Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[1][5][6][9] Australian Journal of Chemistry, 58(6), 379-410.[1]

-

Polymerization of Vinyl Acetate: Stenzel, M. H., Cummins, L., Roberts, G. E., Davis, T. P., Vana, P., & Barner-Kowollik, C. (2003).[10] Xanthate-Mediated Living Polymerization of Vinyl Acetate: A Systematic Variation in MADIX/RAFT Agent Structure. Macromolecular Chemistry and Physics, 204(9), 1160–1168.[1]

-

Synthesis of Xanthate Salts and Esters: Bernardi, R. (2025).[1] A Comparative Guide to Dithiocarbonate Synthesis Methodologies. BenchChem Protocols. (Generalized reference for salt synthesis steps).

-

Advanced Applications (Emulsion/PISA): Brunel, F., Galanopoulo, P., et al. (2024).[1][10] In situ SAXS investigation of vinyl acetate polymerization-induced self-assembly. Polymer Chemistry, 15, 1234-1245.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scite.ai [scite.ai]

- 4. Dithiocarbonate (Xanthate) synthesis by C-S coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. research.monash.edu [research.monash.edu]

- 10. In situ SAXS investigation of vinyl acetate polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01381B [pubs.rsc.org]

Application Notes and Protocols for the Flotation of Sulfide Minerals Using Isopentyl Dithiocarbonate

These application notes provide a comprehensive technical guide for researchers, scientists, and mineral processing professionals on the use of isopentyl dithiocarbonate as a collector in the froth flotation of sulfide minerals. This document details the underlying chemical principles, operational parameters, and step-by-step laboratory protocols to facilitate its effective application.

Introduction: The Role of Collectors in Sulfide Mineral Flotation

Froth flotation is a cornerstone of the modern mineral processing industry, enabling the selective separation of valuable minerals from gangue based on differences in their surface hydrophobicity.[1] For sulfide minerals, which are naturally hydrophilic, the process hinges on the use of specialized chemical reagents known as collectors.[2] Collectors are heteropolar organic molecules that selectively adsorb onto the mineral surface, rendering it hydrophobic and facilitating its attachment to air bubbles.[3]

Organo-sulfur compounds, such as xanthates, dithiophosphates, and dithiocarbamates, are widely employed as collectors for sulfide minerals due to the strong affinity of their sulfur-containing functional groups for metal sulfide surfaces.[4] Dithiocarbonates (DTCs), including the subject of this guide, isopentyl dithiocarbonate, represent a powerful class of collectors known for their strong collecting ability and, in some cases, enhanced selectivity compared to traditional reagents.[5][6]

Isopentyl Dithiocarbonate: A Profile

Isopentyl dithiocarbonate belongs to the dithiocarbamate family of collectors. Its efficacy is derived from its specific molecular structure, which consists of:

-

A Polar Head Group: The dithiocarbonate group (-SCS-N<) is the active component that forms a strong chemical bond with metal ions on the sulfide mineral surface.[5]

-

A Non-Polar Hydrocarbon Chain: The isopentyl group provides the necessary hydrophobicity. The length and branching of this chain influence the collector's strength and selectivity. Generally, longer hydrocarbon chains increase collecting power.[7]

The selection of isopentyl dithiocarbonate is often driven by the need for a robust collector with strong affinity for specific sulfide minerals, potentially offering advantages in complex ore systems where selective separation is challenging.

Synthesis Overview

Dithiocarbonates are typically synthesized through the reaction of a secondary amine with carbon disulfide in an alkaline medium. For isopentyl dithiocarbonate, this would involve the reaction of diisopentylamine with carbon disulfide (CS₂) in the presence of a base like sodium hydroxide (NaOH).[8] The resulting product is a salt, which is soluble in water for ease of application in the flotation pulp.

Mechanism of Adsorption on Sulfide Surfaces

The effectiveness of isopentyl dithiocarbonate lies in its ability to chemisorb onto the sulfide mineral surface. This process is fundamentally an electrochemical reaction.[9]

-

Initial Interaction: The polar dithiocarbonate head group approaches the mineral surface.

-